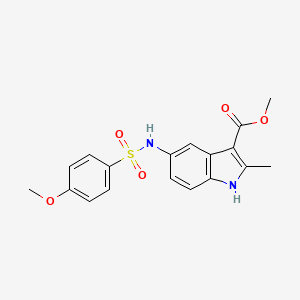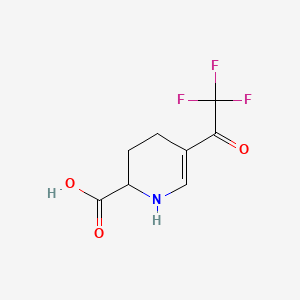
methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate, commonly referred to as Methyl-5-MBI, is a new and emerging compound that has recently been studied for its potential applications in scientific research. Methyl-5-MBI is a derivative of indole-3-carboxylic acid, and is a synthetic molecule that has been developed to have a wide range of properties, including biological activity. In recent years, Methyl-5-MBI has been studied for its potential use in the development of new drugs, as well as for its potential use in the study of biochemical and physiological processes.
科学的研究の応用
Methyl-5-MBI has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to modulate gene expression and for its potential use as a therapeutic agent. It has also been studied for its potential use in the development of new drugs, as well as for its potential use in the study of biochemical and physiological processes.
作用機序
The mechanism of action of Methyl-5-MBI is not yet fully understood, but it is believed to be related to its ability to modulate gene expression. It is believed that Methyl-5-MBI binds to certain proteins, which then modulate the expression of certain genes. This can lead to changes in the expression of certain proteins, which can then lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
Methyl-5-MBI has been studied for its potential to modulate the expression of certain proteins, which can then lead to changes in the biochemical and physiological processes of the cell. It has been shown to have an effect on the expression of certain proteins involved in cell growth and differentiation, as well as on proteins involved in the regulation of gene expression. It has also been shown to have an effect on the expression of proteins involved in the metabolism of fatty acids and carbohydrates.
実験室実験の利点と制限
Methyl-5-MBI has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and it is relatively stable. It also has a wide range of potential applications, making it a useful tool for a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It is not yet fully understood how it works, and it is not yet known how it will interact with other compounds or drugs.
将来の方向性
The potential applications of Methyl-5-MBI are still being explored, and there are several potential future directions for research. These include the development of new drugs based on Methyl-5-MBI, further research into its mechanism of action, and the development of new assays to study its effects on biochemical and physiological processes. Additionally, further research into its potential use in gene therapy and gene editing could be beneficial. Finally, further research into its potential use in the study of metabolic processes could lead to new insights into the regulation of metabolism.
合成法
The synthesis of Methyl-5-MBI is a relatively simple process that involves the reaction of indole-3-carboxylic acid with 4-methoxybenzenesulfonamide, followed by methylation. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 90°C. The reaction results in the formation of the desired product, Methyl-5-MBI.
特性
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-11-17(18(21)25-3)15-10-12(4-9-16(15)19-11)20-26(22,23)14-7-5-13(24-2)6-8-14/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBRPSRGUBQEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)





![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)


![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)